An In-depth Technical Guide to 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine: A Powerful Guanidinylating Agent
An In-depth Technical Guide to 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine: A Powerful Guanidinylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, also known as N,N′-Bis(tert-butoxycarbonyl)-N′′-triflylguanidine or Goodman's Reagent, is a highly effective and versatile electrophilic reagent for the guanidinylation of a wide range of amines. Its robust reactivity allows for the efficient conversion of primary, secondary, and even sterically hindered or weakly nucleophilic amines into their corresponding protected guanidines. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a collection of experimental procedures for its application in organic synthesis. The reaction mechanism is discussed, and key quantitative data are presented in tabular format for easy reference.
Introduction
The guanidinium group is a key structural motif in a vast array of biologically active molecules, including the amino acid arginine. Its ability to form strong hydrogen bonds and exist in a protonated state under physiological conditions makes it a critical pharmacophore in drug design and development. The synthesis of guanidine-containing compounds is, therefore, of significant interest to medicinal chemists and synthetic organic chemists. 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine has emerged as a superior reagent for this purpose due to its high reactivity, broad substrate scope, and the stability of the resulting di-Boc-protected guanidines, which can be readily deprotected under acidic conditions.
Chemical and Physical Properties
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine is a white crystalline solid that is stable under ambient conditions. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | N,N′-Bis(tert-butoxycarbonyl)-N′′-triflylguanidine, Goodman's Reagent | |
| CAS Number | 207857-15-6 | |
| Molecular Formula | C₁₂H₂₀F₃N₃O₆S | |
| Molecular Weight | 391.36 g/mol | |
| Melting Point | 124 °C | |
| Appearance | White solid | |
| Purity | ≥95.0% (HPLC) |
Spectroscopic Data
While a complete, publicly available, and citable set of spectra for the reagent itself is not readily found in the searched literature, the following represents typical characterization data based on available information.
Note: For definitive identification, it is crucial to acquire and interpret the full set of spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for any synthesized or purchased batch of this reagent.
Synthesis of 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
The most reliable and detailed procedure for the synthesis of 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine is reported in Organic Syntheses. The protocol involves the reaction of 1,3-di-Boc-guanidine with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base.
Experimental Protocol: Synthesis of 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
Materials:
-
1,3-Di-Boc-guanidine (7.5 g, 29 mmol)
-
Dichloromethane (DCM), anhydrous (100 mL)
-
Triethylamine (5.0 mL, 36 mmol)
-
Trifluoromethanesulfonic anhydride (5.9 mL, 35 mmol)
-
2 M Aqueous sodium bisulfate solution
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for flash chromatography
Procedure:
-
A 250-mL, two-necked, round-bottomed flask equipped with a dropping funnel, nitrogen inlet, and a magnetic stir bar is charged with 1,3-di-Boc-guanidine, anhydrous dichloromethane, and triethylamine.
-
The mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Triflic anhydride is added dropwise via the dropping funnel over 20 minutes, maintaining the temperature below -65 °C.
-
The reaction mixture is allowed to warm to -20 °C over 4 hours.
-
The reaction is quenched by the addition of a 2 M aqueous sodium bisulfate solution at -20 °C.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with 2 M aqueous sodium bisulfate (80 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine as a white solid.
Yield: 10 g (90%)
Applications in Guanidinylation Reactions
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine is a highly efficient reagent for the guanidinylation of a variety of amines. The general reaction involves the displacement of the triflate group by the amine nucleophile.
Guanidinylation of Primary Amines
The reagent reacts readily with unhindered primary amines to give the corresponding di-Boc-protected guanidines in excellent yields.
| Primary Amine | Product | Yield (%) | Reference |
| Benzylamine | N,N′-Bis(tert-butoxycarbonyl)-N′′-benzylguanidine | 95 | |
| 1,4-Butanediamine | Di-tert-butoxycarbonyl (Boc)-agmatine | >95 |
Experimental Protocol: Guanidinylation of Benzylamine
Materials:
-
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine (1.00 g, 2.55 mmol)
-
Dichloromethane (DCM), anhydrous (13 mL)
-
Benzylamine (0.31 mL, 2.8 mmol)
-
2 M Aqueous sodium bisulfate solution
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
An oven-dried, 50-mL, round-bottomed flask is charged with 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine and anhydrous dichloromethane.
-
Benzylamine is added in one portion at room temperature.
-
The reaction mixture is stirred for 30 minutes.
-
The mixture is transferred to a separatory funnel and washed with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL).
-
Each aqueous layer is back-extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Guanidinylation of Secondary and Aromatic Amines
Due to its high reactivity, Goodman's reagent is also effective for the guanidinylation of less nucleophilic secondary and aromatic amines, as well as sterically hindered amines.
| Amine | Product | Yield (%) | Reference |
| Pyrrolidine | N,N′-Di-Boc-1-pyrrolidinecarboxamidine | 93 | |
| Aniline (with N,N′-di-Cbz-N′′-triflylguanidine) | N,N′-Di-Cbz-N′′-phenylguanidine | High |
Experimental Protocol: Guanidinylation of Pyrrolidine
Materials:
-
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine (235 mg, 0.6 mmol)
-
Pyrrolidine (0.042 mL, 0.5 mmol)
-
Triethylamine (0.083 mL)
-
Chloroform (1 mL)
-
Silica gel for flash chromatography
Procedure:
-
To a solution of pyrrolidine and triethylamine in chloroform, 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine is added.
-
The mixture is stirred at room temperature for 4 hours.
-
The product is isolated by flash chromatography on silica gel.
Reaction Mechanism
The guanidinylation of amines with 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine is believed to proceed through a mechanism involving the formation of a highly electrophilic di-Boc-protected carbodiimide intermediate. The triflate group acts as an excellent leaving group, facilitating the initial displacement by the amine.
